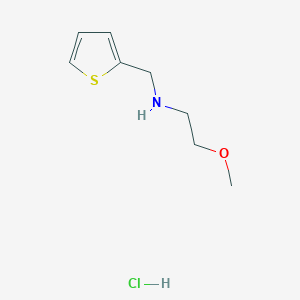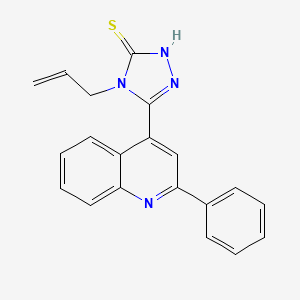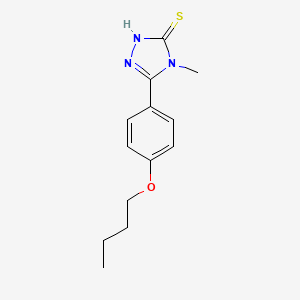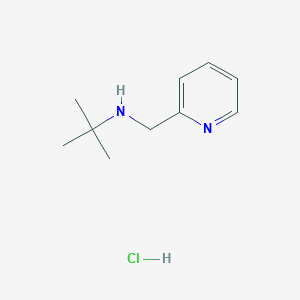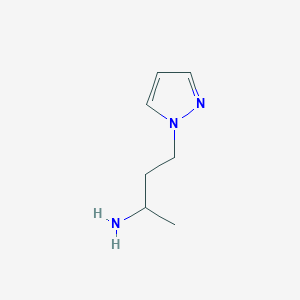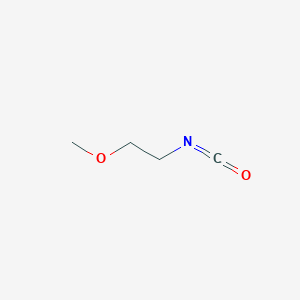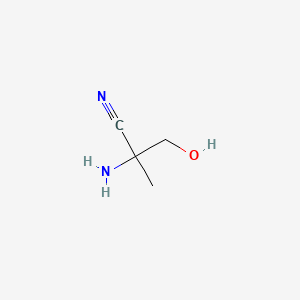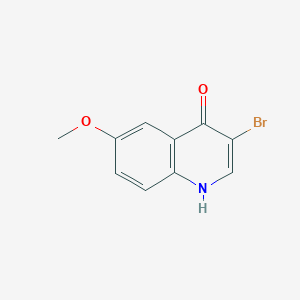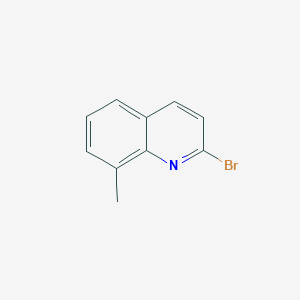
2-Bromo-8-méthylquinoléine
Vue d'ensemble
Description
2-Bromo-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
2-Bromo-8-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
2-Bromo-8-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular functions . The specific interactions of 2-Bromo-8-methylquinoline with its targets remain to be elucidated.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biological and pharmaceutical activities , suggesting that 2-Bromo-8-methylquinoline may also affect multiple pathways
Result of Action
Quinoline derivatives have been reported to exhibit substantial biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds, is influenced by the reaction conditions and the nature of the organoboron reagents . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-8-methylquinoline often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.
Coupling Products: Various biaryl compounds are synthesized through coupling reactions.
Oxidation Products: Oxidized derivatives of quinoline are obtained.
Comparaison Avec Des Composés Similaires
8-Bromoquinoline: Similar in structure but lacks the methyl group at the 8th position.
2-Methylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Quinoline: The parent compound without any substituents.
Uniqueness: 2-Bromo-8-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in pharmaceutical and industrial applications.
Propriétés
IUPAC Name |
2-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSPUHZUXLUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577170 | |
| Record name | 2-Bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-81-1 | |
| Record name | 2-Bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
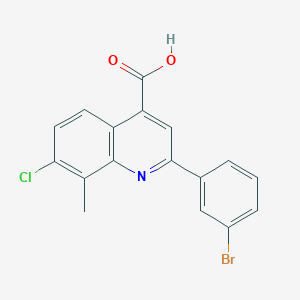
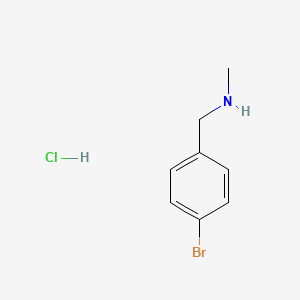
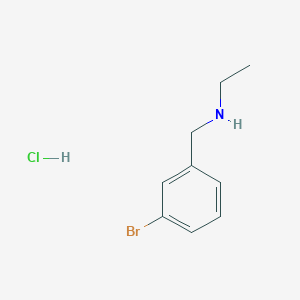
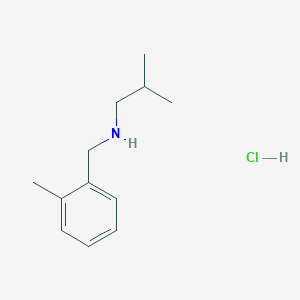
amine hydrochloride](/img/structure/B1285185.png)
